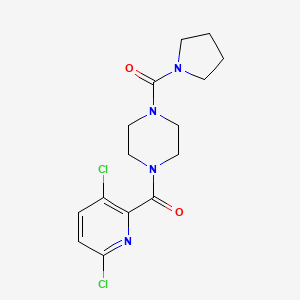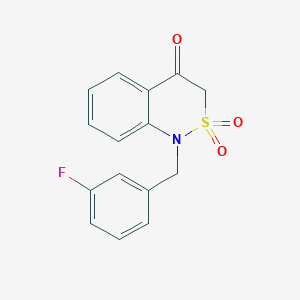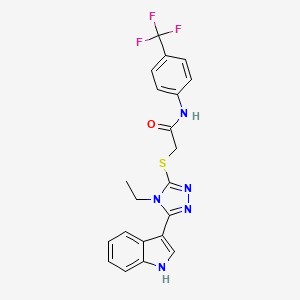
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DCPP is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This compound has also been shown to inhibit the activity of human DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antibacterial, antifungal, and anticancer activity. This compound has also been shown to inhibit the growth of various human cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit potent antioxidant activity, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine, including the development of new synthetic methods for the production of this compound, the optimization of this compound's structure for improved activity and selectivity, the study of this compound's mechanism of action at the molecular level, and the development of new applications for this compound in various fields, including drug discovery, material science, and biotechnology.
Conclusion:
In conclusion, this compound is a complex molecule that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has several advantages for lab experiments, including its potent antibacterial and antifungal activity, its ability to inhibit the growth of cancer cells, and its potential application in material science. However, this compound also has several limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions. There are several future directions for the study of this compound, including the development of new synthetic methods, the optimization of this compound's structure, and the study of this compound's mechanism of action at the molecular level.
Synthesemethoden
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been synthesized using various methods, including the reaction of 3,6-dichloropyridine-2-carbonyl chloride with pyrrolidine-1-carbonyl piperazine in the presence of base or acid catalysts. Other methods include the reaction of 3,6-dichloropyridine-2-carboxylic acid with pyrrolidine-1-carbonyl piperazine in the presence of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichloropyridine-2-carbonyl)-4-(pyrrolidine-1-carbonyl)piperazine has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been used as a building block for the synthesis of new materials, such as dendrimers and polymers.
Eigenschaften
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N4O2/c16-11-3-4-12(17)18-13(11)14(22)19-7-9-21(10-8-19)15(23)20-5-1-2-6-20/h3-4H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDNMJJYOUIAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2944785.png)
![tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B2944787.png)

![6-(Chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B2944789.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2944793.png)
![5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2944795.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)


![4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one](/img/structure/B2944803.png)
